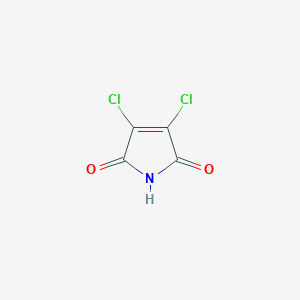

3,4-Dichloro-1H-pyrrole-2,5-dione

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dichloropyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBAKSQRUXXHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152405 | |

| Record name | 3,4-Dichloromaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dichloromaleimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1193-54-0 | |

| Record name | 3,4-Dichloro-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloromaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloromaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloro-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G6K57D4OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichloromaleimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 °C | |

| Record name | Dichloromaleimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3,4-Dichloro-1H-pyrrole-2,5-dione

The traditional and most established methods for synthesizing the 3,4-dichloromaleimide framework rely on the reaction of dichloromaleic anhydride (B1165640) with primary amines or ammonia (B1221849). zbaqchem.com

The foundational pathway to N-substituted 3,4-dichloro-1H-pyrrole-2,5-diones involves the direct condensation of 2,3-dichloromaleic anhydride with a primary amine. medcraveonline.com This reaction is a cornerstone of cyclic imide synthesis. zbaqchem.com The process typically involves two key stages: the initial reaction of the amine with the anhydride to form an intermediate amic acid, followed by a cyclization step that eliminates a water molecule to yield the final imide product. zbaqchem.commedcraveonline.com

A general procedure involves heating the reactants under reflux. For instance, the synthesis of N-phenyl-3,4-dichloromaleimide is achieved by reacting 2,3-dichloromaleic anhydride with aniline (B41778). medcraveonline.com Similarly, the parent compound, this compound, can be formed using ammonia.

Commonly employed reaction conditions are outlined below:

Solvent: Acetic acid or ethanol (B145695) are frequently used as solvents. medcraveonline.com

Temperature: The reaction is typically conducted at reflux temperatures, generally between 80–100°C.

Reaction Time: Conventional heating methods require reaction times ranging from 2 to 4 hours. medcraveonline.com

Yields: These methods are known to produce good yields, often reported in the range of 60-70%. medcraveonline.com

The reaction is versatile and can be adapted for various primary amines, including substituted anilines, to produce a library of N-substituted derivatives. medcraveonline.comlibretexts.org

While the condensation can proceed without a catalyst, the use of an acid catalyst like acetic acid is common. medcraveonline.com In this context, when acetic acid is also the solvent, it serves a dual role. The primary function of the acid catalyst is to facilitate the dehydration of the intermediate amic acid, promoting the final ring-closing step to form the stable pyrrole-2,5-dione structure. Organocatalysis, using substances like vitamin B1, has also been explored for the synthesis of other N-substituted pyrroles, indicating potential avenues for future catalytic development in this specific synthesis. nih.gov

Advanced Synthetic Strategies for this compound and its Derivatives

Modern synthetic chemistry emphasizes the need for faster, more efficient, and environmentally benign processes. Research into the synthesis of this compound has embraced these principles, leading to the development of advanced strategies.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione has been shown to be significantly more efficient with dielectric heating compared to traditional reflux methods. medcraveonline.comresearchgate.net The use of microwave radiation dramatically reduces reaction times and can improve yields. medcraveonline.com

The primary advantages observed are:

Reduced Reaction Time: Microwave-assisted synthesis can be completed in as little as 15 to 20 minutes, a stark contrast to the 2 hours required for conventional heating. medcraveonline.comresearchgate.net

Increased Efficiency: This method provides good yields, with reports of up to 70.21%, which is comparable to or even better than traditional methods, but achieved in a fraction of the time. medcraveonline.comresearchgate.net

The table below summarizes a comparative study on the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Data sourced from studies on the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione. medcraveonline.comresearchgate.net

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. wisdomlib.org In the context of this compound synthesis, several aspects align with a greener approach:

Energy Efficiency: As demonstrated by microwave-assisted methods, significantly reducing reaction times from hours to minutes leads to substantial energy savings. researchgate.net

Solvent Choice: The use of ethanol as a solvent in microwave synthesis is preferable to more hazardous options. medcraveonline.com Further exploration could involve aqueous media, as has been successful in other pyrrole (B145914) syntheses. nih.gov

Atom Economy: The condensation reaction itself is relatively atom-economical, with water being the primary byproduct.

Future work in this area could focus on employing reusable catalysts or developing solvent-free reaction conditions, which are key goals in green chemical production. wisdomlib.org

Mechanistic Elucidation of this compound Formation

The formation of N-substituted 3,4-dichloro-1H-pyrrole-2,5-diones from 2,3-dichloromaleic anhydride and a primary amine proceeds through a well-understood nucleophilic addition-elimination mechanism. medcraveonline.comresearchgate.netstackexchange.com

The process can be described in the following steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom from the primary amine on one of the electrophilic carbonyl carbons of the 2,3-dichloromaleic anhydride. medcraveonline.comlibretexts.org

Ring Opening: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, causing the anhydride ring to open. This step results in the formation of a dichloromaleamic acid derivative, which is an acyclic amic acid intermediate. medcraveonline.com

Cyclization via Dehydration: The final step is an intramolecular cyclization. The nitrogen atom of the amide group attacks the remaining carboxylic acid carbonyl group. This is followed by the elimination of a water molecule, a dehydration step often facilitated by heat or an acid catalyst, to form the stable five-membered pyrrole-2,5-dione ring. medcraveonline.com

This mechanistic pathway is fundamental to the synthesis of a wide variety of cyclic imides from their corresponding anhydrides. zbaqchem.comlibretexts.org

Derivatization and Chemical Transformations of 3,4 Dichloro 1h Pyrrole 2,5 Dione

N-Substitution Reactions of the Pyrrole (B145914) Ring

The nitrogen atom of the pyrrole ring in 3,4-dichloro-1H-pyrrole-2,5-dione is readily susceptible to substitution reactions. This allows for the introduction of various alkyl and aryl groups, leading to a diverse array of N-substituted 3,4-dichloromaleimides.

One common method for N-substitution involves the reaction of 3,4-dichloromaleic anhydride (B1165640) with a primary amine. For instance, the reaction with 2-methylaniline in a solvent like toluene, often with a catalyst such as triethylamine, yields 3,4-dichloro-1-(2-methylphenyl)-1H-pyrrole-2,5-dione. This reaction typically requires heating to reflux, and the product can be isolated by crystallization. The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by cyclization and dehydration to form the imide ring. researchgate.netresearchgate.net

Microwave-assisted synthesis has also been employed for these reactions, which can significantly reduce reaction times compared to conventional heating methods. researchgate.net For example, the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione from 3,4-dichloromaleic anhydride and aniline (B41778) can be achieved in a microwave reactor. researchgate.netresearchgate.net

The following table summarizes representative N-substitution reactions of this compound.

| Reactant 1 | Reactant 2 | Product | Reference |

| 3,4-Dichloromaleic anhydride | 2-Methylaniline | 3,4-dichloro-1-(2-methylphenyl)-1H-pyrrole-2,5-dione | |

| 3,4-Dichloromaleic anhydride | Aniline | 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione | researchgate.netresearchgate.net |

| 3,4-Dichloromaleic anhydride | 3-Chloroaniline | 3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione | sigmaaldrich.com |

| 3,4-Dichloromaleic anhydride | 3-Chloro-4-fluoroaniline | 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione |

Reactions Involving Carbonyl Groups of this compound

The carbonyl groups of this compound are electrophilic centers and can undergo various nucleophilic addition and reduction reactions.

Reduction of the carbonyl groups can be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. These reactions lead to the formation of the corresponding hydroxylated or fully reduced pyrrolidine (B122466) derivatives. The specific product depends on the reducing agent and reaction conditions.

The carbonyl groups also play a crucial role in the synthesis of more complex heterocyclic systems. For example, in the synthesis of quinoxalin-2-one derivatives, the carbonyl groups of a related pyrrole-2,3-dione undergo sequential nucleophilic attacks by o-phenylenediamines. This is followed by elimination of water and opening of the pyrrole ring to form the final quinoxalinone product.

Halogen Reactivity and Functionalization of this compound

The chlorine atoms at the 3 and 4 positions of the pyrrole ring are susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. This reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl groups.

Nucleophilic substitution reactions can be performed with various nucleophiles, such as amines and alkoxides. For example, the reaction of N-substituted 3,4-dichloro-1H-pyrrole-2,5-diones with primary amines can lead to the formation of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives. nih.gov In a typical procedure, an N-substituted this compound is heated with an excess of the appropriate primary amine in a solvent like ethanol (B145695). nih.gov

The following table illustrates the nucleophilic substitution of a chlorine atom in a derivative of this compound.

| Reactant 1 | Reactant 2 | Product | Reference |

| 3,4-dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione | Morpholine | 3-Chloro-1-(3,4-dichlorophenyl)-4-morpholin-4-yl-1H-pyrrole-2,5-dione | biosynth.com |

This reactivity allows for the synthesis of a wide range of functionalized pyrrole derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Synthesis of Chalcone-Imide Derivatives from this compound

Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone core. Chalcone-imide derivatives can be synthesized from this compound by first preparing an N-substituted aminophenyl derivative, which is then used in a Claisen-Schmidt condensation reaction. nih.govnih.gov

The synthesis of 1-(4-(3-(aryl)acryloyl)phenyl)-1H-pyrrole-2,5-diones involves the initial reaction of maleic anhydride with 4'-aminoacetophenone (B505616) to form an N-substituted maleimide (B117702). This intermediate is then reacted with various substituted benzaldehydes in the presence of a base, such as sodium hydroxide, to yield the final chalcone-imide derivatives. nih.govresearchgate.netyoutube.com

The general synthetic route can be summarized as follows:

Reaction of an amino-functionalized acetophenone (B1666503) with an anhydride (e.g., maleic anhydride) to form the N-substituted imide.

Condensation of the resulting acetophenone-imide derivative with an aromatic aldehyde (Claisen-Schmidt condensation) to form the chalcone-imide. nih.govyoutube.com

Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-dione Analogs from this compound

As mentioned in section 3.3, one of the chlorine atoms in N-substituted 3,4-dichloro-1H-pyrrole-2,5-diones can be displaced by an amino group through nucleophilic substitution. This reaction provides a direct route to 4-amino-3-chloro-1H-pyrrole-2,5-dione analogs. nih.govnih.gov

The synthesis is typically carried out by reacting an N-substituted this compound with a primary amine in a suitable solvent, such as ethanol, with heating. nih.gov The reaction mixture is stirred for a few hours, and upon completion, the product is isolated by filtration after evaporation of the solvent. nih.gov

The following table provides examples of the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione analogs.

| N-Substituent of Dichloropyrroledione | Amine | Product | Reference |

| Phenyl | Aniline | 4-Anilino-3-chloro-1-phenyl-1H-pyrrole-2,5-dione | nih.gov |

| 4-Chlorophenyl | Aniline | 4-Anilino-3-chloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione | nih.gov |

| Phenyl | Benzylamine | 4-(Benzylamino)-3-chloro-1-phenyl-1H-pyrrole-2,5-dione | nih.gov |

| 4-Chlorophenyl | Benzylamine | 4-(Benzylamino)-3-chloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione | nih.gov |

| Phenyl | Cyclohexylamine | 3-Chloro-4-(cyclohexylamino)-1-phenyl-1H-pyrrole-2,5-dione | nih.gov |

Formylation Reactions Leading to Dichloro, Diformyl Pyrrole Derivatives

Formylation reactions introduce one or more formyl (-CHO) groups onto a molecule. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic and heterocyclic compounds. In the context of pyrrole derivatives, N-substituted succinimides can be diformylated using the Vilsmeier-Haack reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). sphinxsai.com

While the direct formylation of this compound itself is not explicitly detailed in the provided search results, a related process involves the diformylation of N-substituted phenyl succinimides to yield diformyl intermediates. sphinxsai.com These intermediates can then be used to synthesize various heterocyclic compounds. sphinxsai.com For instance, N-substituted phenyl succinimides, derived from succinic acid and aromatic amines, undergo diformylation under Vilsmeier-Haack conditions. sphinxsai.com This suggests a potential pathway for creating diformylated pyrrole derivatives from related starting materials.

Spectroscopic and Structural Elucidation Studies of 3,4 Dichloro 1h Pyrrole 2,5 Dione and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in 3,4-dichloro-1H-pyrrole-2,5-dione and its derivatives. The FT-IR spectrum of these compounds is characterized by specific vibrational frequencies corresponding to their structural features.

For instance, in the synthesis of 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione, a related dione (B5365651) derivative, the IR spectrum shows characteristic absorption bands. These include broad C-H stretching vibrations for aromatic and aliphatic groups in the range of 3097-2900 cm⁻¹, and strong carbonyl (C=O) stretching vibrations at 1774, 1722, 1701, and 1652 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are observed in the 1605-1440 cm⁻¹ region. Similarly, for 3-[2-(4-methylphenyl)-2-oxoethylidene]quinoxaline-2(1H)-one, derived from a pyrrole-dione, the IR spectrum displays a characteristic N-H/O-H stretch at 3244 cm⁻¹, C-H stretches from 3042-2860 cm⁻¹, a C=O stretch at 1679 cm⁻¹, and aromatic ring vibrations between 1606-1407 cm⁻¹.

These characteristic peaks provide valuable information for confirming the synthesis and purity of these compounds.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is indispensable for the detailed structural elucidation of this compound derivatives.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, the aromatic protons of the phenyl group exhibit signals in the range of δ 7.20-7.50 ppm. Specifically, the proton at position 5 appears between δ 7.20-7.25 ppm, the protons at positions 3 and 4 are observed between δ 7.35-7.45 ppm, and the protons at positions 1 and 2 show signals in the δ 7.45-7.50 ppm range. researchgate.net

In another example, (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine, the ¹H NMR spectrum in CDCl₃ shows singlets for the methyl groups at 3.36 and 3.72 ppm. mdpi.com Additionally, singlet signals are observed at 6.21 ppm for the vinylidene proton (=CH-NMe₂) and at 7.22 ppm for the pyrrole (B145914) ring proton. mdpi.com

A study on 3-[2-(4-methylphenyl)-2-oxoethylidene]quinoxaline-2(1H)-one, a product derived from a pyrrole-dione, revealed ¹H NMR signals for the aromatic protons in the range of 8.00-7.20 ppm, a singlet for the vinyl proton at 7.00 ppm, and a singlet for the methyl protons at 2.45 ppm. The broad signals at 13.85 and 10.00 ppm were attributed to the N-H/O-H protons.

These distinct chemical shifts and splitting patterns are instrumental in confirming the molecular structure of these derivatives.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, the carbonyl carbons (C=O) of the pyrrole-2,5-dione ring resonate at approximately δ 165.32-165.35 ppm. researchgate.netresearchgate.net The carbons of the phenyl ring show signals at various chemical shifts: C5 at δ 131.39 ppm, C6 at δ 127.9 ppm, C7 and C8 at δ 123.77-125.75 ppm, and C9 and C10 at δ 128.92-129.15 ppm. researchgate.net The carbons attached to chlorine atoms (C3 and C4) are observed in the range of δ 135.57-136.41 ppm. researchgate.net

In the case of (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine, the ¹³C NMR spectrum shows signals for the methyl groups at 40.5 and 47.5 ppm. mdpi.com The carbons of the heterocyclic and vinylidene fragments appear in the region of 113-145 ppm. mdpi.com

For a quinoxaline (B1680401) derivative synthesized from a pyrrole-dione, the aromatic carbons of the quinoxaline and phenyl moieties were clearly identified in the ¹³C NMR spectrum, with the methyl carbon of the phenyl ring appearing at δ 21.59 ppm.

The following table summarizes the ¹³C NMR chemical shifts for 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione. researchgate.netresearchgate.net

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 and C2 | 165.32-165.35 |

| C3 and C4 | 135.57-136.41 |

| C5 | 131.39 |

| C6 | 127.9 |

| C7 and C8 | 123.77-125.75 |

| C9 and C10 | 128.92-129.15 |

Mass Spectrometry Techniques (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of organic compounds. While specific EI-MS data for this compound is not detailed in the provided results, the fragmentation patterns of related heterocyclic compounds can offer insights. For instance, the mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines, a related class of compounds, shows that fragmentation is significantly influenced by the nature of substituents on the ring. arkat-usa.org Common fragmentation pathways involve the loss of radicals from substituents and rupture of the heterocyclic ring. arkat-usa.org

In a study on the dissociation of the molecular cation of 3,4-dichloro-1,2,5-thiadiazole, another chlorinated heterocycle, the most abundant fragment ions observed were NS⁺, S⁺, and SCl⁺. nih.govresearchgate.net Other observed ions included CNS⁺, ClCNS⁺, and ClCN⁺. nih.govresearchgate.net These fragmentation patterns are determined by identifying various dissociation channels, often supported by theoretical calculations. nih.govresearchgate.net Such studies on analogous compounds suggest that the EI-MS of this compound would likely involve the loss of chlorine atoms and fragmentation of the pyrrole-dione ring.

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography provides definitive proof of molecular structure by determining the precise arrangement of atoms in a crystal. While the crystal structure of this compound itself is not described, studies on its derivatives offer valuable structural information.

For example, the crystal structure of 3,4-diethyl-2,5-dihydro-1H-pyrrole-2,5-dione revealed the presence of three distinct molecules in the asymmetric unit, which form a complex layered structure through hydrogen bonding. nih.gov

In a study of amidrazone-derived 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, X-ray diffraction analysis of two derivatives (2a and 2d) confirmed the presence of distinct Z and E stereoisomers. nih.gov The 3,4-dimethyl-1H-pyrrole-2,5-dione ring system in these derivatives was found to be nearly planar, with slight distortions. nih.gov

The synthesis and X-ray crystal structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a complex heterocyclic system, was also reported. mdpi.com The analysis confirmed the molecular architecture and provided insights into supramolecular interactions. mdpi.com Similarly, the crystal structures of 5-arylimino-1,3,4-thiadiazole derivatives were determined to confirm their regioisomeric form. mdpi.com

These crystallographic studies on related pyrrole-2,5-dione derivatives and other heterocyclic compounds underscore the importance of this technique in unambiguously establishing molecular structures and stereochemistry.

Chromatographic Purity Assessment (TLC)

Thin-layer chromatography (TLC) is a simple and rapid analytical technique used to monitor the progress of reactions and assess the purity of the synthesized compounds. In the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, TLC was used to monitor the reaction by comparing the reaction mixture to a previously obtained standard. researchgate.net A common eluent system for this compound is a 2:1 mixture of hexane (B92381) and ethyl acetate (B1210297). researchgate.net

Similarly, in the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, the reaction progress was monitored by TLC on silica (B1680970) gel plates using a hexanes-ethyl acetate (8:2) system as the eluent. nih.gov The purification of the final products was also guided by TLC. nih.gov

The progress of reactions involving pyrrole derivatives, such as the synthesis of (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine, is also monitored by TLC on silica gel plates with UV visualization. mdpi.com

TLC serves as a crucial tool for the qualitative analysis of reaction mixtures and the initial assessment of product purity in the synthesis and handling of this compound and its derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for the purity and confirmation of its proposed molecular formula. This method quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements like halogens and sulfur. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's presumed structure. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target molecule.

For this compound and its derivatives, elemental analysis serves as a primary characterization method. For instance, in the synthesis of various N-substituted derivatives of 2,5-dichloro-3,4-diformylpyrrole, elemental analysis was employed to confirm the structures of the resulting compounds. The analysis of 2,5-dichloro-3,4-di(1,3-dioxolan-2-yl)-1-phenyl-1H-pyrrole yielded results that were in close agreement with the calculated values for the molecular formula C₁₆H₁₅Cl₂NO₄. derpharmachemica.com

Below is a table summarizing the elemental analysis data for a representative derivative of this compound:

Table 1: Elemental Analysis Data for 2,5-dichloro-3,4-di(1,3-dioxolan-2-yl)-1-phenyl-1H-pyrrole

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 53.93 | 53.90 |

| Hydrogen (H) | 4.21 | 4.19 |

| Nitrogen (N) | 3.93 | 3.90 |

Data sourced from Der Pharma Chemica, 2011. derpharmachemica.com

This close match between the calculated and found percentages provides strong evidence for the successful synthesis of the target molecule.

Advanced Spectroscopic Methods (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption is dependent on the electronic structure of the molecule, and as such, UV-Vis spectra can provide valuable information about the presence of chromophores (light-absorbing groups) and conjugation within a molecule.

For this compound and its derivatives, UV-Vis spectroscopy can be used to study their electronic properties. The pyrrole-2,5-dione ring system itself is a chromophore. The position and intensity of the absorption maxima (λmax) can be influenced by the presence of substituents on the nitrogen atom and the pyrrole ring.

While specific UV-Vis spectral data for the parent compound, this compound, is not extensively detailed in the provided search results, the National Institute of Standards and Technology (NIST) provides a UV/Visible spectrum for the related, unsubstituted compound, 1H-pyrrole-2,5-dione (maleimide). nist.gov This spectrum can serve as a foundational reference for understanding the electronic transitions in this class of compounds.

The introduction of substituents, particularly aromatic rings, on the nitrogen atom of the pyrrole-2,5-dione core would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to the extension of the conjugated system.

Further research into the UV-Vis spectroscopic properties of specifically this compound and its derivatives would be beneficial for a more comprehensive understanding of their electronic characteristics and potential applications in areas like photochemistry and materials science.

Biological Activity Investigations of 3,4 Dichloro 1h Pyrrole 2,5 Dione and Its Analogs

Antiproliferative and Anticancer Research

Derivatives of 3,4-Dichloro-1H-pyrrole-2,5-dione have been synthesized and evaluated for their potential to combat cancer. Research has demonstrated that specific analogs exhibit notable antiproliferative activity against a range of human cancer cell lines. The core structure of dichloromaleimide is a versatile scaffold for developing novel anticancer agents, with modifications leading to compounds with enhanced efficacy and specific targeting capabilities.

The primary method for evaluating the anticancer potential of these compounds is through in vitro cytotoxicity assessments. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This assay has been instrumental in screening newly synthesized chalcone-imide derivatives based on this compound to identify the most potent compounds against various cancer types.

Analogs of this compound have shown varied and sometimes potent efficacy against several specific human cancer cell lines.

Chalcone-imide derivatives have demonstrated significant activity against human liver cancer (HepG-2) and breast cancer (MCF-7) cells. In studies, some of these compounds were found to be more effective against MCF-7 cells than the standard chemotherapy drug doxorubicin (B1662922).

Furthermore, a specific analog, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, has shown remarkable inhibitory effects on colon cancer cell lines. nih.gov It was found to inhibit the growth of HCT-116, SW-620, and Colo-205 cell lines with a growth inhibition concentration (GI50) in the nanomolar range. nih.gov

Interactive Table: Cytotoxicity of this compound Analogs

| Compound Analog | Cancer Cell Line | Activity | GI50 Concentration (M) |

|---|---|---|---|

| Chalcone-imide derivatives | HepG-2 (Liver) | High antiproliferative activity | Data not specified |

| Chalcone-imide derivatives | MCF-7 (Breast) | More effective than doxorubicin | Data not specified |

| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | HCT-116 (Colon) | Inhibition of proliferation | ~1.0–1.6 x 10⁻⁸ M nih.gov |

| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | SW-620 (Colon) | Inhibition of proliferation | ~1.0–1.6 x 10⁻⁸ M nih.gov |

| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | Colo-205 (Colon) | Inhibition of proliferation | ~1.0–1.6 x 10⁻⁸ M nih.gov |

The anticancer effects of these compounds are attributed to several distinct molecular mechanisms, primarily revolving around the inhibition of critical cellular signaling pathways and interaction with cell membranes.

A key mechanism of action for these compounds is the inhibition of tyrosine kinases. Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been specifically designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov These receptors are crucial for tumor cell proliferation, angiogenesis, and metastasis, making them prime targets for anticancer therapies. capes.gov.br The inhibition of EGFR and VEGFR2 by these pyrrole-2,5-dione derivatives disrupts the signaling pathways that drive cancer progression. nih.govcapes.gov.br

The inhibition of tyrosine kinases like EGFR and VEGFR2 is achieved through interaction with their ATP-binding domains. nih.gov Molecular docking and dynamics studies have revealed that 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have the potential to form stable complexes with the ATP-binding sites of these receptors. nih.gov These complexes are reportedly more stable than those formed with adenosine (B11128) nucleotide (ANP), a structural analog of ATP, effectively blocking the kinase activity of the receptors. nih.gov

Molecular Mechanisms of Action in Anticancer Activity

Apoptosis Induction and Cell Cycle Modulation

The ability of a compound to induce programmed cell death (apoptosis) and modulate the cell cycle is a key indicator of its potential as an anticancer agent. While direct studies on this compound are limited, research on its analogs provides insight into these mechanisms.

One such analog, 2-benzyl-10a-(1H-pyrrol-2-yl)-2,3-dihydropyrazino[1,2-a]indole-1,4,10(10aH)-trione (DHPITO), has demonstrated cytotoxic effects on colorectal cancer cells by suppressing their proliferation and growth. mdpi.com Investigations into its molecular mechanism revealed that DHPITO targets microtubules, promoting their polymerization. This stabilization of microtubules leads to an arrest of the cell cycle in the G2/M phase, a critical stage for cell division. mdpi.com This cell cycle arrest is accompanied by the induction of cellular apoptosis, suggesting a potential pathway by which pyrrole-containing compounds exert their anticancer effects. mdpi.com

Similarly, a dichloromethane (B109758) fraction of Toddalia asiatica, which contains various phytochemicals, was found to induce cell cycle arrest at the G2/M phase in HT-29 human colon cancer cells. frontiersin.org This effect was associated with an increase in reactive oxygen species (ROS), although the subsequent induction of apoptosis appeared to be independent of ROS. frontiersin.org

These findings suggest that pyrrole-dione and its analogs may exert their antiproliferative effects by interfering with the cell cycle and promoting apoptosis, though the precise mechanisms directly involving this compound require further elucidation.

Structure-Activity Relationship (SAR) Studies for Antiproliferative Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For this compound and its analogs, SAR studies have focused on identifying the chemical modifications that enhance their antiproliferative activity.

One study synthesized a series of chalcone-imide derivatives based on this compound. These derivatives were evaluated for their antiproliferative effects against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. The results indicated that the nature of the substituent on the phenyl ring attached to the pyrrole-2,5-dione core significantly influences the activity. For instance, derivatives with a p-tolyl or a 4-bromophenyl group showed high activity against HepG-2 cells. Notably, all the synthesized chalcone-imide derivatives were found to be more effective against MCF-7 breast cancer cells than the standard drug doxorubicin.

Another area of investigation involves 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, which are synthesized from 3,4-dichloro-1H-pyrrole-2,5-diones. nih.govnih.gov These compounds were designed as potential tyrosine kinase inhibitors, a class of enzymes often implicated in cancer. nih.govnih.gov The biological activity of these derivatives was found to be strongly dependent on the nature of the side groups attached to the core structure. nih.gov

Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have also been synthesized and evaluated for their antiproliferative activity. While these compounds are structurally distinct from this compound, they share the pyrrole (B145914) core. The study of these analogs contributes to a broader understanding of how modifications to the pyrrole ring system can impact anticancer potential.

Table 1: SAR Insights for Antiproliferative Pyrrole Derivatives

| Base Scaffold | Modifications | Key Findings |

|---|---|---|

| This compound | Chalcone-imide derivatives | p-tolyl and 4-bromophenyl substitutions enhance activity against HepG-2 cells. All tested derivatives showed higher activity than doxorubicin against MCF-7 cells. |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Variation of side groups | Biological activity is highly dependent on the nature of the substituents. Designed as potential tyrosine kinase inhibitors. nih.govnih.gov |

Antimicrobial Activity Studies

The investigation of this compound and its analogs has extended to their potential as antimicrobial agents, with studies evaluating their efficacy against a range of bacteria and fungi.

Antibacterial Efficacy

The antibacterial properties of pyrrole derivatives have been tested against several pathogenic bacteria.

Staphylococcus aureus : Derivatives of 4-thiazolidinone (B1220212) containing a 3-chloro-4-fluorophenyl imino group have shown promising antibacterial activity against S. aureus.

Enterococcus faecalis : Studies on pyrrole derivatives have demonstrated good activity against Enterococcus faecalis.

Micrococcus luteus : While direct studies are limited, the general antibacterial activity of pyrrole compounds suggests potential efficacy.

Escherichia coli : Chloroindole derivatives have been shown to inhibit the growth of uropathogenic E. coli and disrupt biofilm formation. mdpi.com

Pseudomonas aeruginosa : Dihydro-pyrrol-2-one (DPO) derivatives have been synthesized and shown to have antibacterial and anti-biofilm activities against Pseudomonas aeruginosa. nih.gov

Yersinia enterocolitica : Specific data on the efficacy of this compound against this bacterium is not readily available in the reviewed literature.

Mycobacterium smegmatis : This non-pathogenic relative of Mycobacterium tuberculosis is often used in initial screening for antitubercular agents. Cationic antimicrobial peptides have shown activity against M. smegmatis, and some synthetic pyrrole derivatives have also been investigated. nih.gov

Nocardia corralina : Information regarding the activity of this compound against this species is limited.

Bacillus subtilis : Some pyrrole derivatives have exhibited antibacterial activity against Bacillus subtilis.

Table 2: Antibacterial Spectrum of Pyrrole Derivatives

| Bacterial Species | Activity of Analogs |

|---|---|

| Staphylococcus aureus | Promising activity with 4-thiazolidinone derivatives. |

| Enterococcus faecalis | Good activity reported for pyrrole derivatives. |

| Micrococcus luteus | Potential efficacy based on general antibacterial properties of pyrroles. |

| Escherichia coli | Chloroindoles inhibit growth and biofilm. mdpi.com |

| Pseudomonas aeruginosa | Dihydro-pyrrol-2-one derivatives show antibacterial and anti-biofilm effects. nih.gov |

| Yersinia enterocolitica | Data not available. |

| Mycobacterium smegmatis | Activity demonstrated by some synthetic pyrrole derivatives. nih.gov |

| Nocardia corralina | Data not available. |

Antifungal Efficacy

The antifungal potential of compounds related to this compound has been explored against several fungal pathogens.

Candida glabrata : Substituted pyrroles have been investigated as inhibitors of 3-hydroxy-methyl-glutaryl-CoA reductase (HMGR) in Candida glabrata, an enzyme crucial for ergosterol (B1671047) synthesis. nih.gov Inhibition of this enzyme leads to decreased yeast viability. nih.gov

Trichophyton mentagrophytes : Studies on other classes of natural and synthetic compounds have demonstrated anti-trichophyton activity, suggesting that a broad range of chemical scaffolds should be explored for this application. nih.govresearchgate.net

Aspergillus niger : Some pyrrole derivatives have shown antifungal activity against Aspergillus niger.

Candida albicans : Fused pyrrole derivatives have been synthesized and shown to inhibit the growth of Candida albicans. frontiersin.org Additionally, other heterocyclic compounds like 1,3,4-oxadiazoles have also demonstrated effective antifungal activity against this opportunistic pathogen. researchgate.net

Table 3: Antifungal Spectrum of Pyrrole Analogs and Related Compounds

| Fungal Species | Activity of Analogs/Related Compounds |

|---|---|

| Candida glabrata | Substituted pyrroles inhibit a key enzyme in ergosterol synthesis. nih.gov |

| Trichophyton mentagrophytes | Antifungal activity demonstrated by other classes of compounds. nih.govresearchgate.net |

| Aspergillus niger | Some pyrrole derivatives show activity. |

Antitubercular Activity

The search for new drugs to combat tuberculosis has led to the investigation of various heterocyclic compounds, including pyrrole derivatives. Several studies have highlighted the potential of this chemical class against Mycobacterium tuberculosis.

Novel pyrrolyl hydrazones and their copper complexes have been synthesized and evaluated for their antitubercular activity. mdpi.com Some of these metal complexes exhibited high activity, with minimum inhibitory concentration (MIC) values close to that of the first-line drug rifampicin. mdpi.com The study also suggested that the complexes were generally more active than the corresponding ligands. mdpi.com

In another study, new series of pyrrole-based compounds were designed as dual inhibitors of enoyl ACP reductase and dihydrofolate reductase, two key enzymes in Mycobacterium tuberculosis. nih.gov Several of these synthesized compounds demonstrated significant antitubercular properties. nih.gov

Furthermore, the synthesis of dihydropyrazole derivatives from chalcones has also yielded compounds with significant antitubercular activity. nih.gov These findings underscore the potential of the pyrrole scaffold and related heterocyclic systems in the development of new antituberculosis agents. nih.govnih.gov

Table 4: Antitubercular Activity of Pyrrole Derivatives

| Compound Class | Key Findings |

|---|---|

| Pyrrolyl hydrazones and their Cu-complexes | Exhibited high antitubercular activity, with some complexes having MIC values near that of rifampicin. mdpi.com |

| Pyrrolyl-benzohydrazides | Acted as dual inhibitors of enoyl ACP reductase and DHFR with significant antitubercular properties. nih.gov |

Antiviral Activity Evaluation

The evaluation of this compound and its direct analogs for antiviral activity is an emerging area of research. While specific data on this compound is scarce, studies on related heterocyclic structures provide some initial insights.

A study on 1-[4-(5-phenyl-4,5-dihydro-1H-pyrazole-3-yl)-phenyl]-pyrrole-2,5-dione derivatives revealed weak to moderate activity against Feline Corona Virus and Respiratory Syncytial Virus (RSV). nih.gov

These studies, while not directly on this compound, indicate that heterocyclic compounds are a promising source for the discovery of new antiviral agents. Further research is needed to specifically evaluate the antiviral potential of this compound and its close derivatives against a broad range of viruses.

Anti-Inflammatory Properties of Pyrrole-2,5-dione Derivatives

The pyrrole-2,5-dione core is a key feature in various compounds investigated for their anti-inflammatory capabilities. Studies have explored their impact on cellular and molecular mediators of inflammation.

Cytokine Production Modulation (IL-6 and TNF-α)

Derivatives of this compound have been shown to modulate the production of pro-inflammatory cytokines, which are central to the inflammatory response. Specifically, certain N-substituted 3,4-dihalo-1H-pyrrole-2,5-dione analogs have demonstrated the ability to significantly reduce the secretion of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs).

In one study, compounds with N-benzyl substitutions, particularly those with electron-withdrawing groups like fluorine, were effective. For instance, the compound N-(4-fluorobenzyl)-3,4-dichloro-1H-pyrrole-2,5-dione was a potent inhibitor of both IL-6 and TNF-α production. This suggests that the electronic properties of the substituent on the nitrogen atom play a crucial role in the anti-inflammatory activity of these molecules. The inhibition of these key cytokines points to the potential of these derivatives in managing inflammatory conditions.

Peripheral Blood Mononuclear Cell (PBMC) Proliferation Inhibition

The study highlighted that compounds which were potent inhibitors of cytokine production also tended to be strong inhibitors of PBMC proliferation. This dual action—suppressing both inflammatory mediators and the expansion of immune cells—makes these compounds interesting candidates for further investigation in the context of inflammatory diseases.

Relevance to Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. While direct, potent inhibition of COX enzymes by this compound derivatives has not been the primary focus of all studies, their anti-inflammatory effects are considered relevant to the pathways involving COX. Some N-aryl-3,4-dichloromaleimide derivatives have been evaluated for their anti-inflammatory activity, which is often compared against standard COX inhibitors like indomethacin. Although these compounds may not always act as direct COX inhibitors, their ability to reduce inflammation, as seen in models like carrageenan-induced paw edema, suggests an interference with the inflammatory cascade in which COX products (prostaglandins) play a significant part.

Other Pharmacological Research Relevant to Pyrrole-2,5-dione Scaffold

Beyond anti-inflammatory actions, the pyrrole-2,5-dione scaffold has been explored for its inhibitory potential against various enzymes implicated in other diseases.

HMG-CoA Reductase Inhibition

HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway, making it a key target for lipid-lowering drugs. Certain derivatives containing the pyrrole-2,5-dione (maleimide) structure have been investigated for their ability to inhibit this enzyme. Studies on N-substituted 3,4-dihalo-1H-pyrrole-2,5-diones have shown that some of these compounds exhibit inhibitory activity against HMG-CoA reductase. The research indicated that compounds with specific N-benzyl substitutions demonstrated the most promising results, suggesting that the maleimide (B117702) core, in combination with appropriate side chains, could be a valuable pharmacophore for developing new HMG-CoA reductase inhibitors.

Interactive Table: Biological Activities of Selected Pyrrole-2,5-dione Derivatives

| Compound Name | Target/Activity | Observation |

| N-(4-fluorobenzyl)-3,4-dichloro-1H-pyrrole-2,5-dione | IL-6 & TNF-α Production | Potent inhibitor in stimulated PBMCs. |

| N-substituted 3,4-dihalo-1H-pyrrole-2,5-diones | PBMC Proliferation | Demonstrated effective inhibition of immune cell proliferation. |

| N-substituted 3,4-dihalo-1H-pyrrole-2,5-diones | HMG-CoA Reductase | Showed inhibitory activity, particularly N-benzyl derivatives. |

| N-aryl-3,4-dichloromaleimides | Anti-inflammatory Activity | Exhibited anti-inflammatory effects in in-vivo models. |

Glycolic Acid Oxidase Inhibition

Glycolic acid oxidase is an enzyme involved in the metabolism of glycolate. Inhibition of this enzyme is a therapeutic strategy for conditions such as primary hyperoxaluria, which involves the overproduction of oxalate. While specific data on this compound is not prominently featured, related heterocyclic structures have been explored. For instance, 4-substituted pyridine-2,3-dicarboxylic acids, which can be conceptually related to dione (B5365651) structures, have been studied as inhibitors of glycolic acid oxidase. This line of research suggests that dicarboxylic acid and dione scaffolds, more broadly, are of interest in the design of inhibitors for this particular enzyme, although direct evidence for the title compound is less documented in this specific context.

Anxiolytic Properties

While direct studies on the anxiolytic properties of this compound are not extensively documented in publicly available research, the structural motif of an imide is present in various compounds investigated for their potential to alleviate anxiety. The exploration of heterocyclic compounds containing an imide functional group, such as phthalimide (B116566) derivatives, has shown promise in preclinical models of anxiety. nih.govnih.govepa.gov

For instance, research into N-benzoyl 3-nitro-phthalimide demonstrated anxiolytic activity in mice. nih.gov In the elevated plus-maze test, a standard behavioral assay for anxiety, this compound was found to increase the number of entries and the time spent in the open arms of the maze, effects that are indicative of reduced anxiety-like behavior. nih.gov The anxiolytic effect of this phthalimide derivative was observed at a dose of 10 mg/kg. nih.gov The structural similarity of the imide group in phthalimides to that in barbiturates, a known class of sedative and anxiolytic agents, has been a motivating factor for such investigations. nih.gov

Furthermore, other heterocyclic structures have been explored for their anxiolytic potential. A series of tetrahydrocarbazole derivatives, for example, have shown significant anxiolytic-like activity, with the effects being linked to their specific chemical structures and stereochemistry. mdpi.com One such derivative, a fused thiopyrano-piperidone-tetrahydrocarboline, exhibited anxiolytic-like effects in the hole-board test, with a potential mechanism involving the serotonergic system. mdpi.com These findings highlight the potential of diverse heterocyclic scaffolds in the development of new anxiolytic agents. Although not directly focused on this compound, these studies on related imide-containing and heterocyclic compounds provide a basis for future research into the anxiolytic potential of this chemical class.

Protein Kinase C Inhibition

The maleimide scaffold, of which this compound is a derivative, is a recognized structural feature in a number of protein kinase C (PKC) inhibitors. nih.gov PKC represents a family of enzymes crucial for intracellular signal transduction, and its dysregulation has been implicated in various diseases, including cancer. nih.govmdpi.com The development of potent and selective PKC inhibitors is therefore an active area of research. nih.gov

Substituted bisindolylmaleimides, for example, have been designed based on the binding mode of the natural product staurosporine, a potent but non-selective kinase inhibitor. nih.gov These synthetic analogs have demonstrated improved potency and selectivity for PKC over other kinases like cAMP-dependent protein kinase (PKA). nih.gov The mechanism of inhibition for these compounds is competitive with respect to ATP, indicating that they bind to the ATP-binding site of the kinase. nih.gov The interaction is thought to involve a cationic group on the inhibitor forming a bond with a carboxylate group within the enzyme's active site. nih.gov

More directly related to the subject compound, derivatives of this compound have been synthesized and investigated for their kinase inhibitory potential. Specifically, a series of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives were designed as potential tyrosine kinase inhibitors. nih.govnih.gov One such derivative, 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1Н-pyrrole-2,5-dione (MI-1), has been shown to induce apoptosis in human colon carcinoma cells, an activity often associated with the inhibition of survival signaling pathways regulated by kinases. researchgate.net The anti-proliferative effects of MI-1 are linked to the induction of DNA damage and apoptosis through a mitochondria-dependent pathway. researchgate.net While these studies primarily focused on tyrosine kinases, the general kinase inhibitory potential of this class of compounds suggests that further investigation into their effects on PKC is warranted.

| Compound | Target | Activity | Reference |

| Substituted bisindolylmaleimides | Protein Kinase C (PKC) | Improved potency and selectivity over parent compounds, Ki of 3 nM for the most potent compound. nih.gov | nih.gov |

| 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1Н-pyrrole-2,5-dione (MI-1) | Protein Kinases | Induces apoptosis and DNA damage in human colon carcinoma cells. researchgate.net | researchgate.net |

Anti-angiogenic and Vascular Endothelial Cell Proliferation Inhibition

The inhibition of angiogenesis, the formation of new blood vessels, is a critical strategy in cancer therapy as it can cut off the nutrient and oxygen supply to growing tumors. mdpi.com Derivatives of this compound have been investigated for their potential to inhibit key processes in angiogenesis, such as the proliferation of vascular endothelial cells.

A study focused on 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, which are synthesized from 3,4-dichloro-1H-pyrrole-2,5-diones, identified them as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2). nih.govnih.gov VEGFR2 is a primary mediator of the angiogenic signal initiated by VEGF. nih.govnih.gov Molecular docking studies suggested that these compounds can form stable complexes with the ATP-binding domain of VEGFR2. nih.govnih.gov This interaction is predicted to inhibit the kinase activity of the receptor, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation and migration. nih.govnih.gov

In another line of research, a series of chalcone-imide derivatives were synthesized using 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione as a starting material. ekb.eg These compounds were evaluated for their antiproliferative effects against human cancer cell lines. ekb.eg Notably, all the synthesized compounds demonstrated greater efficacy against breast cancer cells (MCF-7) than the standard chemotherapeutic drug doxorubicin. ekb.eg Certain derivatives, specifically those incorporating a p-tolyl-1H-pyrrole-2,5-dione or a 4-bromophenyl-1H-pyrrole-2,5-dione moiety, exhibited high activity against human liver cancer cells (HepG-2). ekb.eg The antiproliferative activity of these compounds suggests a potential for anti-angiogenic effects, as the inhibition of cancer cell proliferation is a desired outcome of anti-angiogenic therapies.

Antiproliferative Activity of Chalcone-Imide Derivatives Based on this compound

| Derivative | Target Cell Line | Activity | Reference |

| p-tolyl-1H-pyrrole-2,5-dione derivative | Human liver cancer (HepG-2) | Highly active | ekb.eg |

| 4-bromophenyl-1H-pyrrole-2,5-dione derivative | Human liver cancer (HepG-2) | Highly active | ekb.eg |

| All synthesized chalcone-imide derivatives | Breast cancer (MCF-7) | More effective than doxorubicin | ekb.eg |

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is widely used in drug discovery to understand how a ligand, such as a derivative of 3,4-Dichloro-1H-pyrrole-2,5-dione, might interact with a biological target, typically a protein.

Derivatives of this compound, specifically 4-amino-3-chloro-1H-pyrrole-2,5-diones, have been investigated as potential tyrosine kinase inhibitors. Molecular docking studies have shown that these compounds can form stable complexes with the ATP-binding domains of key protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). These simulations revealed that the stability of these complexes was greater than those formed with a structural analog of ATP, suggesting a potential for effective inhibition of these cancer-related enzymes.

In another study, novel maleimide (B117702) derivatives were synthesized and evaluated for their anti-cancer potential against breast cancer cell lines. nih.gov Molecular docking calculations were employed to predict the binding conformations of these compounds within the catalytic cleft of Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in breast cancer. nih.govnih.gov The docking results, in conjunction with experimental data, helped to identify the most promising compounds for further development. nih.gov Similarly, molecular docking has been used to study the interaction of maleimide-succinimide derivatives with AKT1 and CDK2, two other important targets in cancer therapy, with results showing significant binding affinities for the most cytotoxic compounds. ekb.eg

The following table summarizes the results of molecular docking studies for various derivatives of 1H-pyrrole-2,5-dione with different protein targets.

| Derivative Class | Protein Target | Key Findings |

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | EGFR, VEGFR2 | Form stable complexes with ATP-binding domains, suggesting potential as tyrosine kinase inhibitors. |

| Maleimide derivatives | GSK-3β | Docking calculations helped identify compounds with promising anti-cancer activity against breast cancer cell lines. nih.govnih.gov |

| Maleimide-succinimide derivatives | AKT1, CDK2 | The most cytotoxic compounds showed high binding affinities to the protein targets. ekb.eg |

| Quinoxaline (B1680401) derivatives | EGFR | The most potent compounds exhibited strong binding to the EGFR, correlating with their in vitro anticancer activity. nih.gov |

| Pyrrolo[3,4-b]pyridin-5-ones | AKT1, Orexetine type 2 receptor | Docking studies revealed moderate to strong binding energies, consistent with in vitro results against breast cancer cell lines. nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This technique is particularly useful for assessing the stability of ligand-protein complexes predicted by molecular docking.

In the study of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, short-molecular dynamics simulations were used to further validate the stability of the complexes formed with EGFR and VEGFR2. These simulations confirmed the potential of these compounds to act as effective inhibitors.

Similarly, for the novel maleimide derivatives targeting GSK-3β, molecular dynamics simulations were conducted to assess the stability of the bound conformations obtained from docking calculations. nih.gov The results of these simulations provided further confidence in the predicted binding modes and the potential of these compounds as GSK-3β inhibitors. nih.gov The interaction of benzimidazole (B57391) derivatives, which can be related to the pyrrole (B145914) core, with lipid bilayers has also been studied using MD simulations to understand their diffusion and localization within cell membranes. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for elucidating reaction mechanisms and predicting the electronic properties and reactivity of molecules.

Reaction Mechanism Elucidation

DFT calculations have been instrumental in understanding the formation of derivatives of this compound. For instance, the mechanism of formation of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione has been investigated, providing insights into the reaction pathways. researchgate.net DFT can also be used to study the mechanisms of various chemical reactions that these compounds can undergo, such as nucleophilic substitution reactions, which are facilitated by the electron-withdrawing chlorine atoms. Furthermore, DFT has been widely applied to elucidate the mechanisms of cycloaddition reactions, which are relevant to the synthesis of various heterocyclic compounds from pyrrole-based starting materials. unimib.it

Electronic Structure and Reactivity Predictions

DFT calculations provide valuable information about the electronic structure of this compound and its derivatives, which is crucial for predicting their reactivity. The presence of two chlorine atoms and two carbonyl groups significantly influences the electron distribution in the pyrrole ring, making it more susceptible to nucleophilic attack.

Theoretical studies using DFT can calculate various molecular properties, including:

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. figshare.commdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. figshare.comnanobioletters.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule. figshare.com

These calculations help in understanding the chemical nature of these compounds and predicting how they will interact with other molecules. researchgate.net For example, DFT studies on related dichlorinated heterocyclic compounds have been used to analyze their vibrational spectra (FT-IR and Raman), electronic spectra (UV-Visible), and nonlinear optical (NLO) properties. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. wikipedia.org QSAR models are mathematical equations that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

The general form of a QSAR model is: Activity = f (physicochemical properties and/or structural descriptors) + error wikipedia.org

For derivatives of this compound, QSAR studies can be employed to understand how different substituents on the pyrrole ring affect their biological activity, for instance, as enzyme inhibitors or anticancer agents. nih.gov By developing a QSAR model, researchers can identify the key structural features that contribute to the desired activity and use this information to design new derivatives with improved potency. nih.govnih.gov QSAR models can be based on various types of descriptors, including 2D descriptors (e.g., topological indices, molecular refractivity) and 3D descriptors (e.g., steric and electronic fields). nih.gov

In Silico Methodologies for Drug Discovery and Optimization

The computational techniques discussed above—molecular docking, molecular dynamics, DFT, and QSAR—are integral components of in silico drug discovery. nih.gov These methods allow for the high-throughput screening of large virtual libraries of compounds, identifying potential drug candidates before they are synthesized and tested in the laboratory. mdpi.com This approach significantly reduces the time and cost associated with traditional drug discovery. nih.gov

For derivatives of this compound, these in silico methodologies can be used to:

Identify promising lead compounds with desired biological activities. mdpi.com

Optimize the structure of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.gov

Predict potential off-target effects and toxicity. researchgate.net

The integration of these computational approaches provides a powerful platform for the rational design and development of new therapeutic agents based on the this compound scaffold.

Origin and Occurrence

Natural Product Isolation and Identification (e.g., from fungi)

For the first time in a natural context, 3,4-Dichloro-1H-pyrrole-2,5-dione was isolated from the mangrove sediment-derived fungus Mollisia sp. SCSIO41409. nih.gov This discovery highlighted that while the compound was previously accessible through chemical synthesis, it is also a naturally occurring metabolite. nih.gov The fungus was collected from a mangrove sediment sample on Hainan Island, China, and was identified based on its morphological characteristics and ITS gene sequence analysis. nih.gov

The isolation process involved fermentation of the fungus on a rice solid medium, followed by extraction with ethyl acetate (B1210297). The resulting extract was then subjected to repeated column chromatography, including silica (B1680970) gel, Sephadex LH-20, and semi-preparative HPLC to yield the pure compound. nih.gov

The structure of the isolated natural product was confirmed through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The data obtained were consistent with those of the synthetic compound, confirming its identity as this compound. nih.gov

Table 1: Spectroscopic Data for the Identification of this compound from Mollisia sp. SCSIO41409

| Spectroscopic Data | Observed Values |

|---|---|

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 167.3 (C-2, C-5), 131.0 (C-3, C-4) |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 11.93 (1H, s, NH) |

| HRESIMS | m/z 165.9357 [M-H]⁻ (calcd for C₄HCl₂NO₂, 165.9363) |

Data sourced from Zhang et al., 2022. nih.gov

Biosynthetic Pathway Investigations of Related Natural Products

While the specific biosynthetic pathway for this compound in Mollisia sp. has not been elucidated, investigations into the biosynthesis of other chlorinated pyrrole-containing natural products provide insights into its potential formation. The biosynthesis of such compounds often involves the halogenation of an amino acid precursor, followed by cyclization and oxidation.

For instance, the biosynthesis of pyrrolomycins, a family of polyhalogenated antibiotics produced by Actinosporangium and Streptomyces species, begins with the amino acid proline. nih.govnih.gov The pathway involves a series of enzymatic reactions, including the action of flavin-dependent halogenases that install chlorine atoms onto the pyrrole (B145914) ring precursor. mdpi.com Similarly, the biosynthesis of the mycotoxin cyclochlorotine, which contains a 3,4-dichloroproline unit, involves stereo- and regiospecific chlorination steps. nih.gov

Based on these related pathways, a hypothetical biosynthetic route for this compound could originate from a simple amino acid precursor like glutamic acid or a related intermediate of the TCA cycle, which can form a five-membered ring. The key steps would likely involve:

Formation of a pyrrolidine (B122466) or pyrrole ring structure: This could be derived from primary metabolic precursors.

Halogenation: A specific halogenase enzyme would catalyze the dichlorination at the C-3 and C-4 positions of the pyrrole ring precursor.

Oxidation: Subsequent oxidation of the pyrrole ring would lead to the formation of the dione (B5365651) functionality at positions C-2 and C-5, resulting in the final this compound structure.

The identification of the biosynthetic gene cluster responsible for the production of this compound in Mollisia sp. would be necessary to confirm this hypothesis and to fully understand the enzymatic machinery involved in its formation.

Table 2: Key Enzyme Classes in the Biosynthesis of Related Chlorinated Pyrrole Natural Products

| Enzyme Class | Function | Example Precursor | Example Product |

|---|---|---|---|

| Flavin-dependent Halogenases | Regio- and stereospecific chlorination of organic substrates. | Proline | Dichloropyrrolyl moiety |

| Non-ribosomal peptide synthetases (NRPSs) | Assembly of peptide chains from amino acid precursors. | Proline, other amino acids | Pyrrolomycin, Cyclochlorotine |

| Oxidases/Oxygenases | Introduction of oxygen atoms, leading to hydroxylations or ketone formations. | Halogenated intermediates | Oxidized pyrrole rings |

This table is a generalized representation based on biosynthetic studies of related compounds. nih.govmdpi.comnih.gov

Environmental and Toxicological Considerations General for Halogenated Compounds

Degradation and Persistence in Environmental Systems

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including biodegradation, photodegradation, and chemical degradation (e.g., hydrolysis). Halogenated compounds are often more resistant to breakdown than their non-halogenated counterparts.

Biodegradation: Microbial degradation is a primary pathway for the breakdown of many organic pollutants in soil and aquatic systems. juniperpublishers.com Microorganisms have evolved a vast array of enzymes capable of catabolizing synthetic chemicals. However, the process is highly dependent on the chemical's structure and the specific environmental conditions (e.g., aerobic vs. anaerobic, pH, temperature, and the presence of a suitable microbial community). juniperpublishers.com

For many chlorinated compounds, the initial step in biodegradation involves dehalogenation, where the chlorine atoms are removed from the molecule. This can occur under both aerobic and anaerobic conditions.

Aerobic Degradation: In the presence of oxygen, microorganisms can utilize chlorinated compounds as a carbon source. The degradation of the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), for example, proceeds through the removal of its acetic acid side chain to yield 2,4-dichlorophenol, which is further broken down. juniperpublishers.com

Anaerobic Degradation: Under anaerobic (oxygen-free) conditions, some chlorinated compounds can be used as electron acceptors in a process called halorespiration. This reductive dechlorination has been observed for the herbicide Diuron, which can be metabolized into 3,4-dichloroaniline (B118046) (DCA). Studies have shown that mixed microbial cultures can effectively degrade 3,4-dichloroaniline, achieving up to 95% removal in bioreactors. nih.gov

However, some chlorinated heterocyclic structures exhibit significant persistence. A study on 3-chlorocarbazole (B1214643) and 3,6-dichlorocarbazole (B1220011) found that the compounds were not readily degradable in soil over a 57-day period, indicating a potential for long-term persistence. nih.gov Given the stable, cyclic structure of 3,4-Dichloro-1H-pyrrole-2,5-dione, its persistence in the environment could be a concern.

Abiotic Degradation: Chemical and photochemical processes can also contribute to the breakdown of pollutants.

Hydrolysis: The dione (B5365651) structure of this compound contains electrophilic carbonyl groups that are susceptible to nucleophilic attack, which could include hydrolysis (reaction with water). However, the rate of hydrolysis for many chlorinated compounds is slow under typical environmental pH and temperature conditions. nih.gov

Photodegradation: Sunlight can break down chemical compounds, a process known as photolysis. For some chlorinated compounds, this can be a significant degradation pathway in surface waters. For instance, the herbicide Diuron can undergo photolysis, although it is not generally considered a primary route of degradation compared to microbial action. The potential for photodegradation of this compound would depend on its ability to absorb light in the solar spectrum.

The following table summarizes the half-lives of related chlorinated compounds in different environmental matrices, illustrating the variability in persistence.

| Compound | Matrix | Half-Life | Conditions |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Soil | ~10 days | Average, can be longer in cold, dry, or microbe-poor soil. juniperpublishers.com |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Water | <10 days | Average. juniperpublishers.com |

| 3,4-Dichlorophenol | Soil | 3 - 160 days | Varies significantly with soil type (e.g., sandy loam vs. clay loam). nih.gov |

| 3-Chlorocarbazole & 3,6-Dichlorocarbazole | Soil | Not readily degradable | Minimal degradation observed over 57 days. nih.gov |

This table is for illustrative purposes, showing data for related compounds. Specific data for this compound is not available.

Potential Environmental Impact and Risks